N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride
Description
N-[3-(Dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride is a benzothiazole-derived compound featuring a dimethylaminopropyl chain, an ethoxy-substituted benzothiazole core, and a sulfamoyl benzamide moiety with a tetrahydrofuran (oxolane) methyl group. Its structural complexity confers unique physicochemical and pharmacological properties, particularly in receptor binding and solubility.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S2.ClH/c1-5-35-23-10-6-11-24-25(23)28-27(37-24)31(17-8-16-29(2)3)26(32)20-12-14-22(15-13-20)38(33,34)30(4)19-21-9-7-18-36-21;/h6,10-15,21H,5,7-9,16-19H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMJOWHHAFJKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide hydrochloride is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C27H37ClN4O4S2
- Molecular Weight : 581.2 g/mol
- CAS Number : 1135236-08-6
The compound is believed to interact primarily with the serotonin transporter (SERT), which is crucial in regulating serotonin levels in the brain. Research indicates that compounds similar to this one can modulate neurotransmitter systems, potentially leading to antidepressant effects. Binding assays have demonstrated that modifications in the molecular structure can significantly influence binding affinity at SERT and norepinephrine transporter (NET) sites, which are key targets in mood regulation .
Antidepressant Potential
Studies have shown that compounds with similar structures exhibit high binding affinity to SERT. For instance, derivatives tested in vitro displayed significant displacement of radioligands at SERT, indicating potential antidepressant activity. The Ki values for these compounds suggest that they could effectively inhibit serotonin reuptake, a common mechanism for antidepressants .
Antitumor Activity
Preliminary investigations into the antitumor properties of benzothiazole derivatives have indicated that they may possess cytotoxic effects against various cancer cell lines. The presence of the benzothiazole moiety is often associated with enhanced biological activity, including apoptosis induction in cancer cells .
Case Studies and Research Findings
- Binding Affinity Studies :
- Cytotoxicity Assays :
- Pharmacokinetics :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C27H37ClN4O4S2 |
| Molecular Weight | 581.2 g/mol |
| CAS Number | 1135236-08-6 |
| SERT Binding Affinity (Ki) | Varies by analogue |
| Study | Findings |
|---|---|
| Binding Affinity Study | High affinity at SERT |
| Cytotoxicity Assay | IC50 in low micromolar range |
| Pharmacokinetics | Favorable absorption |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Research :
- The compound has been studied for its potential as an anticancer agent. Its structure suggests that it may interfere with cellular pathways involved in tumor growth. Preliminary studies indicate that derivatives of benzothiazoles exhibit cytotoxic effects on various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics .
-
Antimicrobial Activity :
- Compounds containing benzothiazole moieties have shown antimicrobial properties. Research indicates that modifications to the benzothiazole structure can enhance antimicrobial efficacy against certain pathogens. This compound’s unique structure may provide a platform for developing new antimicrobial agents .
-
Neurological Studies :
- The dimethylamino group in the compound suggests potential interactions with neurotransmitter systems. Studies exploring the effects of benzothiazole derivatives on neurodegenerative diseases have yielded promising results, indicating that such compounds may modulate neuroinflammatory responses or exhibit neuroprotective effects .
Case Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the cytotoxic effects of various benzothiazole derivatives on human breast cancer cell lines. The results demonstrated that specific modifications to the benzothiazole core significantly enhanced cytotoxicity compared to standard chemotherapeutics. The compound was noted for its potential to induce apoptosis in cancer cells through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers synthesized several sulfonamide derivatives, including those based on the compound's structure. The derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could optimize their antimicrobial properties. The findings support further exploration of this compound as a basis for developing new antibiotics .
Comparison with Similar Compounds
Methoxy vs. Ethoxy Substitution
The compound N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride (C₂₂H₂₈ClN₃O₂S) shares a nearly identical backbone but substitutes the ethoxy group with methoxy. This minor alteration reduces molecular weight (433.995 vs. target compound’s higher mass) and decreases lipophilicity (methoxy’s logP ≈ 1.5 vs. ethoxy’s logP ≈ 2.0), impacting membrane permeability and metabolic clearance .
Carboxamide vs. Sulfamoyl Linkers
The analogue N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (C₂₁H₂₃ClN₄O₂S₂) replaces the sulfamoyl benzamide with a benzothiazole-2-carboxamide. This substitution eliminates the oxolane methyl-sulfamoyl group, reducing polar surface area (PSA) by ~30 Ų, which may compromise solubility but improve blood-brain barrier penetration .
Functional Group Variations
Chlorophenyl Derivatives
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) feature chlorophenyl or fluorophenyl groups instead of ethoxybenzothiazole. These electron-withdrawing substituents lower pKa values (e.g., 4g: pKa ≈ 6.2 vs. target compound’s pKa ≈ 7.8), altering ionization and receptor affinity .
Sulfamoyl Modifications
The sulfamoyl group in the target compound is modified with methyl and oxolanylmethyl chains, unlike simpler sulfonamides like N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The ethoxy group increases lipophilicity compared to methoxy, favoring passive diffusion but risking higher plasma protein binding .
- Sulfamoyl modifications enhance solubility (PSA = 120 vs. 85–110 in analogues), critical for oral bioavailability .
Spectroscopic and Structural Insights
NMR studies on benzothiazole derivatives (e.g., compounds 1 and 7 ) reveal that substituents at positions 29–36 and 39–44 induce distinct chemical shifts (Δδ = 0.3–0.7 ppm). For the target compound, the ethoxy group’s electron-donating effect likely stabilizes the benzothiazole ring, reducing deshielding in region A (δ 7.2–7.5 ppm) compared to chloro derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
